N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUMIDACIKLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like glucokinase. Glucokinase plays a crucial role in carbohydrate metabolism, acting as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting.
Mode of Action
This interaction could lead to changes in the biochemical pathways the enzyme is involved in.
Biochemical Pathways
If we consider its potential target, glucokinase, this compound could influence the glycolysis pathway and glucose metabolism.
Pharmacokinetics
Similar compounds are generally absorbed and distributed throughout the body, metabolized, and then excreted. These properties significantly impact the bioavailability of the compound, determining its therapeutic potential.
Result of Action
If the compound acts on glucokinase, it could potentially influence glucose metabolism at a cellular level, affecting energy production and other processes dependent on glucose.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target.
Biologische Aktivität
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, with the CAS number 1021227-79-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C15H14FN3OS, with a molecular weight of 303.4 g/mol. The compound features a cyclopropane ring, a pyridazine core, and a fluorophenylmethyl sulfanyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3OS |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 1021227-79-1 |
The biological activity of N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is primarily attributed to its interaction with various kinases. Studies have shown that it exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), IκB kinase beta (IKK-β), and Rho-associated protein kinase 1 (ROCK-1). These interactions are crucial for regulating cellular processes such as inflammation, cell proliferation, and apoptosis.
Inhibitory Activity
Research indicates that compounds similar to N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide exhibit IC50 values ranging from 10 to 1314 nM against GSK-3β. The presence of specific substituents on the cyclopropane and pyridazine rings significantly influences this activity.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. Notably, at concentrations as low as 1 µM, it has been shown to reduce NO levels significantly while maintaining cell viability.
Cytotoxicity Studies
Further evaluations revealed that while some derivatives displayed potent inhibitory effects on target kinases, they did not exhibit cytotoxicity at concentrations up to 10 µM. This is crucial for therapeutic applications where selectivity is necessary to minimize side effects.
Case Studies
- GSK-3β Inhibition : A study demonstrated that derivatives of the compound showed significant inhibition of GSK-3β activity in cellular assays, correlating with reduced levels of phosphorylated substrates involved in cell survival pathways.
- Inflammation Models : In BV-2 microglial cells, compounds based on the same scaffold exhibited decreased levels of IL-6 and TNF-α, suggesting potential applications in neuroinflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The presence of the pyridazine core is often associated with kinase inhibition, which is crucial in cancer therapy.
Kinase Inhibition
Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to tumor growth and metastasis. For example, a study highlighted the effectiveness of pyridazine derivatives in inhibiting MET kinase, which is implicated in several cancers .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural analogs have shown promise in modulating neurotransmitter systems and could potentially be developed for conditions such as schizophrenia or depression.
Antimicrobial Activity
Preliminary studies suggest that the sulfanyl group may enhance the compound's antimicrobial properties. This could lead to applications in developing new antimicrobial agents against resistant bacterial strains.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Compound A : N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ()
- Core Structure: Pyrimidine (1,3-diazine) with a fused dihydropyrimidinone ring.
- Substituents : Bis(4-methoxyphenyl)methyl group at the N-position.
- Key Differences: The pyrimidine core contrasts with the pyridazine in the target compound, altering electronic properties and hydrogen-bonding capacity.
- Synthesis : The patent highlights a multi-step process involving cyclization and functionalization, suggesting higher synthetic complexity than the target compound’s likely route .
Compound B : Tozasertib Lactate (VX-680, MK-0457) ()
- Core Structure: Pyrimidine with a piperazinyl group and pyrazole amino substituent.
- Substituents : Cyclopropanecarboxamide group (shared with the target compound) and a 4-methylpiperazine moiety.
- Key Differences: The pyrimidine core and piperazinyl group enable kinase inhibition (e.g., Aurora kinases), whereas the target compound’s pyridazine core may target distinct pathways.
- Activity : Proven antineoplastic efficacy in clinical studies, underscoring the impact of pyrimidine-based scaffolds in oncology .
Compound C : N-[6-({[(3,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide ()
- Core Structure : Pyridazine (shared with the target compound).
- Substituents : Carbamoylmethylsulfanyl group linked to a 3,4-difluorophenyl moiety.
- The carbamoyl group introduces hydrogen-bonding capability, which may enhance receptor affinity but reduce metabolic stability .
Data Table: Comparative Analysis
Key Insights from Structural Variations
Heterocyclic Core Impact :
- Pyridazine (target compound and Compound C) offers distinct electronic and steric profiles compared to pyrimidine (Compounds A and B), influencing target selectivity and binding kinetics.
- Pyrimidine-based compounds (e.g., Tozasertib) are clinically validated in oncology, suggesting pyridazine analogs may require optimization for similar efficacy .
Substituent Effects: Fluorine Positioning: The 4-fluorophenyl group (target) vs. Piperazine vs. Benzylthio: Tozasertib’s piperazine moiety enhances solubility and kinase binding, whereas the benzylthio group in the target compound may favor hydrophobic interactions .
Pharmacokinetic Considerations :
- Cyclopropane rings (shared in target and Compound C) improve metabolic stability by reducing oxidative degradation.
- Carbamoyl groups (Compound C) may increase polarity, balancing lipophilicity for improved bioavailability .
Vorbereitungsmethoden
Cyclization of 1,4-Diketones
A common approach involves cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, 6-chloropyridazin-3(2H)-one is synthesized by treating 1,4-diketones with hydrazine hydrate under acidic conditions. Adapting this method, 6-mercaptopyridazin-3(2H)-one could serve as a precursor for subsequent sulfanyl group installation.
Example Procedure :
Bromination and Functionalization
Bromination at the 6-position enables nucleophilic substitution. In a reported protocol, 6-(4-chlorophenyl)pyridazin-3(2H)-one is brominated using bromine in acetic acid, followed by phosphorus oxychloride treatment to yield 3,6-dichloropyridazine.
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Bromination | Br₂ in acetic acid, 65°C | 6-bromo derivative | 72% |
| Chlorination | PCl₅, reflux | 3,6-dichloropyridazine | 85% |
Installation of the (4-Fluorophenyl)methylsulfanyl Group
Nucleophilic Aromatic Substitution
The 6-position of pyridazine undergoes substitution with thiol nucleophiles. A two-step sequence involving bromination followed by displacement with (4-fluorophenyl)methanethiol is optimal.
Procedure :
-
Bromination : Treat pyridazin-3(2H)-one with N-bromosuccinimide (NBS) in DMF at 0°C.
-
Substitution : React 6-bromopyridazin-3(2H)-one with (4-fluorophenyl)methanethiol (1.2 equiv) and Cs₂CO₃ (2 equiv) in DMF at 25°C for 12 hours.
Optimization Insights :
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in polar aprotic solvents.
-
Solvent : DMF enhances nucleophilicity compared to THF or acetonitrile.
Cyclopropanecarboxamide Coupling
Carboxylic Acid Activation
Cyclopropanecarboxylic acid is activated as an acyl chloride or using coupling reagents (e.g., EDCl/HOBt) for amidation.
Protocol :
-
Activation : Treat cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amidation : React with 6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base.
Data :
Direct Coupling Using Carbodiimides
Alternative methods employ EDCl and HOBt in DMF to facilitate amide bond formation without isolating the acyl chloride.
Example :
-
Reagents : Cyclopropanecarboxylic acid (1.1 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).
-
Conditions : Stir in DMF at 25°C for 24 hours.
Integrated Synthetic Routes
One-Pot Sequential Functionalization
Combining pyridazine bromination, thiol substitution, and amidation in a single reactor reduces purification steps.
Steps :
-
Brominate pyridazin-3(2H)-one with NBS.
-
Add (4-fluorophenyl)methanethiol and Cs₂CO₃.
-
Introduce cyclopropanecarbonyl chloride after filtration.
Solid-Phase Synthesis
Immobilizing the pyridazine core on resin enables iterative functionalization. This method is advantageous for high-throughput screening but requires specialized equipment.
Analytical Characterization and Quality Control
Critical intermediates and the final product are validated via:
-
NMR Spectroscopy : Confirms regiochemistry and purity.
-
HPLC : Purity >98% achieved via reverse-phase chromatography.
-
Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 303.36.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the pyridazine core in N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide?
- Methodological Answer : The pyridazine ring is typically synthesized via cyclization of 1,4-diketones or hydrazine derivatives. For example, substituted pyridazines can be generated by reacting α,β-unsaturated carbonyl compounds with hydrazine hydrate under reflux conditions. The 4-fluorophenylmethylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of pyridazine, using (4-fluorophenyl)methanethiol as a thiolating agent under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridazine formation | Hydrazine hydrate, EtOH, reflux | 60–75 |
| Thioether functionalization | (4-Fluorophenyl)methanethiol, K₂CO₃, DMF, 80°C | 45–55 |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray crystallography is used to confirm the cyclopropane-carboxamide orientation and dihedral angles between the pyridazine and fluorophenyl groups .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies key signals: cyclopropane protons (δ 1.2–1.5 ppm), pyridazine aromatic protons (δ 8.3–8.7 ppm), and ¹⁹F resonance (δ -115 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ observed at m/z 346.0921) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Co-solvents like PEG-400 improve aqueous solubility for in vitro assays .
- Stability : Degrades <5% over 24 hours in PBS (pH 7.4) at 25°C but shows instability in acidic conditions (pH <3), with cyclopropane ring opening observed via LC-MS .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane-carboxamide moiety influence binding to biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies involve synthesizing analogs with larger cycloalkanes (e.g., cyclohexane) or electron-withdrawing groups (e.g., CF₃). Binding affinity is assessed via surface plasmon resonance (SPR) or fluorescence polarization assays.
- Computational docking (e.g., AutoDock Vina) reveals that the cyclopropane’s rigid geometry optimizes van der Waals interactions with hydrophobic enzyme pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM for kinase inhibition) may arise from assay conditions (ATP concentration, buffer pH). Resolve by:
- Standardizing assay protocols (e.g., fixed ATP at 1 mM).
- Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
- Validating results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- In silico metabolism prediction (e.g., StarDrop, MetaSite) identifies vulnerable sites (e.g., sulfanyl ether oxidation). Introduce deuterium at benzylic positions or replace sulfur with sulfone to block metabolic pathways .
- Pharmacokinetic simulations (GastroPlus) prioritize derivatives with higher predicted oral bioavailability (>30%) and lower CYP3A4 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
